

# Key Pharmacokinetic Parameters of Quizartinib and AC886

Author: Smolecule Technical Support Team, Date: February 2026

## Compound Focus: Quizartinib Dihydrochloride

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Parameter	Quizartinib	AC886 (Active Metabolite)	Conditions & Notes
Effective Half-life	73 hours [1] [2]	119 hours [1]	Reported in patients with relapsed/refractory AML.
Time to Steady State	15 days [3]	Information not specified in sources	Based on data from a phase 3 trial in AML patients.
Peak Plasma Concentration (T~max~)	~4 hours post-dose [1]	~5 hours post-dose [1]	—
Metabolite Exposure at Steady State	—	~60% of quizartinib exposure [1]	—

## Detailed Pharmacokinetic Profile and Experimental Insights

The characterization of quizartinib's pharmacokinetics comes from population analyses and clinical trials that employed highly sensitive bioanalytical methods.

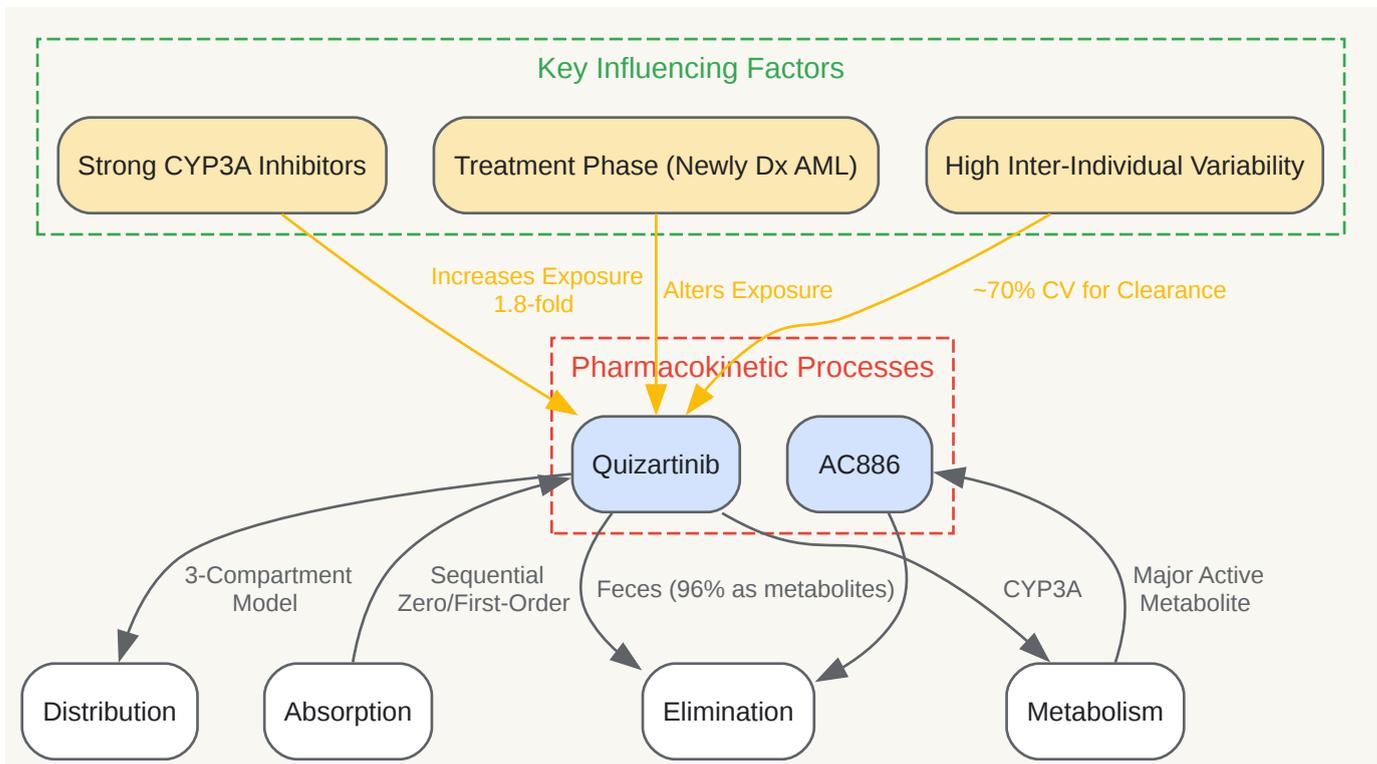
- **Population Pharmacokinetic Model:** A population PK analysis best described quizartinib's pharmacokinetics using a **three-compartment model** with sequential zero- and first-order absorption and first-order elimination. AC886 was best fitted by a **two-compartment model** with first-order formation from the parent drug [4]. These models showed large inter-individual variability (approximately 70% coefficient of variation for systemic clearances) [4].
- **Bioanalytical Methods:** Quantification of quizartinib and AC886 in plasma from clinical studies was typically performed using **validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)** methods [3] [1] [5]. A common analytical range for these assays was from 0.5-500 ng/mL to 2-2000 ng/mL, demonstrating high sensitivity and precision [3] [1]. These methods are crucial for generating the robust data used in population models and exposure-response analyses.

## Critical Factors Influencing Exposure

Several clinical factors significantly impact quizartinib exposure, necessitating dose adjustments.

- **Drug-Drug Interactions:** Coadministration with **strong cytochrome P450 3A (CYP3A) inhibitors** (e.g., ketoconazole) increases the steady-state area under the curve (AUC<sub>ss</sub>) of quizartinib by an average of **1.8-fold** [1] [4]. This consistent finding across populations supports the clinical recommendation for quizartinib **dose reduction** during concurrent use of strong CYP3A inhibitors [1] [6].
- **Treatment Phase in Newly Diagnosed AML:** A novel finding from analysis in newly diagnosed patients is a **phase-dependent change** in steady-state quizartinib exposure when combined with chemotherapy. Compared to patients with relapsed/refractory AML on monotherapy, dose-normalized exposure was **0.6-fold during induction, similar during consolidation, and 1.4-fold during continuation/maintenance** [4].

The following diagram illustrates the key factors affecting quizartinib pharmacokinetics and their relationships, based on the population model and clinical observations.



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> This workflow summarizes the core pharmacokinetic processes of quizartinib and the major clinical factors that significantly influence its plasma concentration, as identified in population models [3] [1] [4].

## Key Implications for Research and Development

The extended half-life and time to steady-state have direct implications for clinical trial design and clinical use.

- **Clinical Trial Design:** The long half-life means that studies assessing steady-state concentrations or the full pharmacokinetic and pharmacodynamic effects require a sufficiently long duration. The **effective half-life of 73 hours (approximately 3 days)** indicates that it takes about **15 days (5 half-lives)** to reach steady state, which aligns with the reported data [3].
- **Dosing and Safety Monitoring:** The long half-life and the fact that QT prolongation is a concentration-dependent adverse effect [1] underscore the importance of appropriate dosing intervals and vigilant cardiac monitoring, especially during dose escalation and when co-administered with CYP3A inhibitors [6].

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To cite this document: Smolecule. [Key Pharmacokinetic Parameters of Quizartinib and AC886].

Smolecule, [2026]. [Online PDF]. Available at:

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